1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione ring and an octyloxiran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with an appropriate octyloxiran-2-yl derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features.
Octyloxirane: A compound with a similar octyloxiran-2-yl group but lacking the pyrrolidine-2,5-dione ring.
Uniqueness
1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione is unique due to its combined structural elements, which confer distinct chemical and biological properties
Properties
CAS No. |
666709-77-9 |
---|---|
Molecular Formula |
C22H37NO5 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate |
InChI |
InChI=1S/C22H37NO5/c1-2-3-4-5-7-10-13-18-19(27-18)14-11-8-6-9-12-15-22(26)28-23-20(24)16-17-21(23)25/h18-19H,2-17H2,1H3/t18-,19+/m0/s1 |
InChI Key |
SSYSJUDFTLVGOF-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.